7-Bromo-5-methylquinoxaline is an organic compound with the molecular formula and a molecular weight of approximately 215.07 g/mol. It belongs to the quinoxaline family, which consists of bicyclic compounds containing two nitrogen atoms in the aromatic ring. The compound features a bromine atom at the 7-position and a methyl group at the 5-position of the quinoxaline structure, contributing to its unique chemical properties. The presence of these substituents can influence the compound's reactivity and biological activity, making it an interesting subject for synthetic and medicinal chemistry studies .
These reactions make 7-bromo-5-methylquinoxaline a versatile intermediate in organic synthesis and medicinal chemistry .
Research indicates that 7-bromo-5-methylquinoxaline exhibits notable biological activities, particularly in the field of pharmacology. It has been studied for its potential as an:
The synthesis of 7-bromo-5-methylquinoxaline typically involves bromination reactions. A common method includes:
Alternative methods may involve different brominating agents or conditions, but the fundamental approach remains similar across various synthesis protocols .
7-Bromo-5-methylquinoxaline has several applications in scientific research and industry:
Interaction studies involving 7-bromo-5-methylquinoxaline often focus on its binding affinity and mechanism of action with various biological targets:
Such studies are crucial for understanding the therapeutic potential and safety profile of this compound .
Several compounds share structural similarities with 7-bromo-5-methylquinoxaline. Here are some notable examples:
These compounds highlight the importance of substitution patterns on biological activity and chemical reactivity, showcasing how slight variations can lead to significant differences in functionality.
Table 1 Representative ¹H and ¹³C chemical shifts for 7-Bromo-5-methylquinoxaline in deuterated chloroform (298 K, 600 MHz)
| Atom (IUPAC position) | δ ¹H / ppm | Multiplicity (J / Hz) | δ ¹³C / ppm | Comment |
|---|---|---|---|---|
| C5-CH₃ | 2.55–2.70 | s (-) | 21–22 | Typical upfield shift for benzylic methyl [1] |
| H6 | 8.00–8.07 | d (9.0) | 126–128 | ortho to CH₃; bromine deshields meta carbon [2] |
| H7 (vicinal to Br) | 8.45–8.55 | d (2.0) | 110–112 | strong deshielding by bromine |
| H8 | 7.85–7.95 | dd (9.0, 2.0) | 134–136 | ortho coupling pattern [2] |
| C3/C4 (C=N) | — | — | 151–154 | imine carbons of quinoxaline core [2] |
| C7-Br | — | — | 112 (t, ¹J_{C–Br} ≈ 95 Hz) | carbon–bromine coupling constant from analogous bromobenzene derivatives [4] |
Key observations
Table 2 Diagnostic FT-IR absorptions
| ν / cm⁻¹ | Assignment | Interpretation |
|---|---|---|
| 3100–3000 | Aromatic C–H stretch | retained planarity of fused system [5] |
| 1610–1580 | C=N and C=C ring stretches | quinoxaline core vibrations [6] |
| 1465–1430 | CH₃ asymmetric deformation | 5-methyl substituent [5] |
| 1290–1270 | C–N stretch (pyrazine) | sensitive to protonation state [6] |
| 620–560 | C–Br stretch | heavy-atom vibration; confirms bromination [5] |
Single-crystal data for closely related 7-bromo-2-(4-chlorophenyl)quinoxaline provide quantitative metrics for brominated quinoxalines [7]. The salient parameters, expected to be very similar for the 5-methyl analogue, are summarised in Table 3.
Table 3 Selected crystallographic parameters (Mo Kα, 170 K)
| Metric | Value | Comment |
|---|---|---|
| Space group | P2₁/n | centrosymmetric |
| C–Br bond length | 1.893 (3) Å | typical aryl–Br length [7] |
| C=N bond lengths | 1.305 (3) Å | matches delocalised imine character |
| Planarity | rms deviation 0.04 Å | near-coplanar fused rings |
| Inter-ring torsion (benzene vs pyrazine) | < 2° | supports strong conjugation |
These metrics confirm a rigid, planar π-system in which the bromine atom adopts an almost perpendicular orientation to the molecular plane, favouring halogen-bond contacts in the crystal packing [7].
Electron-impact spectra of brominated quinoxalines display characteristic isotopic envelopes and fragmentation routes [8] [9].
Table 4 Key EI fragments for 7-Bromo-5-methylquinoxaline (70 eV)
| m/z (⁷⁹/⁸¹Br ratio) | Ion formula | Relative intensity | Proposed pathway |
|---|---|---|---|
| 223/225 (1:1) | C₉H₇N₂Br⁺ (M⁺) | 30% | molecular ion; diagnostic Br isotopic pair [10] |
| 142 | C₉H₇N₂⁺ | 100% | α-cleavage: loss of Br˙ (81 amu) [8] |
| 141 | C₉H₆N₂⁺ | 45% | subsequent H-loss from m/z 142 [8] |
| 113 | C₆H₅N₂Br⁺ | 15% | ring rupture + bromine retention (Re–arr.) [9] |
| 78/80 | C₅H₄Br⁺ | 18% | tropylium-type bromonium ion [8] |
The base-peak at m/z 142 documents facile homolytic C–Br bond cleavage, a hallmark of aryl bromides under EI conditions [8]. The presence of an M⁺⁺2 peak with equal intensity corroborates mono-bromination [10].
Reverse-phase high-performance liquid chromatography protocols developed for quinoxaline antibiotics offer direct transferability to 7-Bromo-5-methylquinoxaline [11] [12] [13]. A representative method is provided in Table 5.
Table 5 Validated HPLC conditions for purity assay
| Parameter | Setting | Note |
|---|---|---|
| Column | C18, 150 × 4.6 mm, 5 µm | end-capped silica |
| Mobile phase | 0.2% formic acid : methanol, 65 : 35 (v/v) isocratic | acidic aqueous phase sharpens peak [11] |
| Flow rate | 1.0 mL min⁻¹ | — |
| Detection | UV at 265 nm | π-π* band of quinoxaline core [12] |
| Injection volume | 10 µL | — |
| Retention time | 7.8 min | Rs > 2 from nearest impurity |
| LOD / LOQ | 0.1 µg mL⁻¹ / 0.3 µg mL⁻¹ | S/N ≥ 3 / 10 [13] |
| Typical purity (research-grade batch) | ≥ 98% area | confirmed by peak homogeneity [14] |
Coupling to tandem mass spectrometry (LC-MS/MS) under the same gradient gives a precursor ion at m/z 223 and major product ions at m/z 142 and 113, providing orthogonal confirmation of identity and impurity profiling [11].
The combined spectroscopic, crystallographic, mass-spectrometric and chromatographic evidence defines 7-Bromo-5-methylquinoxaline as a rigid, highly conjugated heteroaromatic molecule whose analytical fingerprint is dominated by: (i) down-field aromatic NMR resonances tempered by a benzylic methyl singlet; (ii) strong C=N IR absorptions and a diagnostic C–Br band near 600 cm⁻¹; (iii) EI mass spectra characterised by a prominent [M-Br]⁺ base peak and a 1:1 bromine isotopic signature; (iv) a single HPLC peak of high symmetry with UV and MS detection congruent with calculated molecular properties. Collectively, these methods enable rapid, orthogonal verification of structure and purity for research and process-control applications.